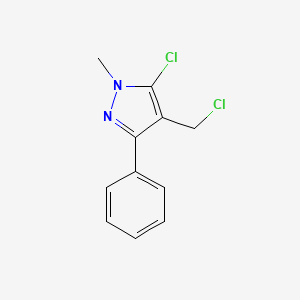

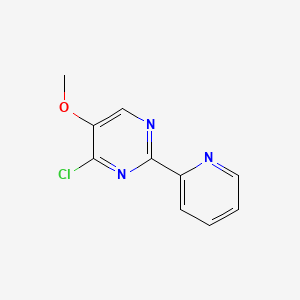

![molecular formula C9H18ClN B1272481 1-Bicyclo[2.2.1]hept-2-ylethanamine hydrochloride CAS No. 24520-59-0](/img/structure/B1272481.png)

1-Bicyclo[2.2.1]hept-2-ylethanamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

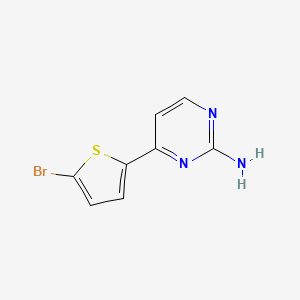

1-Bicyclo[2.2.1]hept-2-ylethanamine hydrochloride is a derivative of bicyclo[2.2.1]heptane, a compound that has been the subject of various chemical studies due to its interesting structure and reactivity. The compound itself is not directly discussed in the provided papers, but its related structures and reactions can give insights into its properties and potential synthesis routes.

Synthesis Analysis

The synthesis of related bicyclo[2.2.1]heptane derivatives has been explored through different reactions. For instance, the chlorination of bicyclo[2.2.1]heptane to produce chlorobicyclo[2.2.1]heptanes has been investigated using peroxide-catalyzed chlorination with sulfuryl chloride . This method could potentially be adapted for the synthesis of 1-bicyclo[2.2.1]hept-2-ylethanamine by introducing an appropriate amine group in the reaction sequence.

Molecular Structure Analysis

The molecular structure of compounds related to 1-bicyclo[2.2.1]hept-2-ylethanamine has been studied using various spectroscopic techniques. For example, the structure of aminoalcohols derived from the reaction of bicyclo[2.2.1]hept-5-en-endo-2-ylmethylamine with oxiranes was determined using IR, ^1H NMR, and mass spectrometry . These studies provide a foundation for understanding the molecular structure of 1-bicyclo[2.2.1]hept-2-ylethanamine hydrochloride.

Chemical Reactions Analysis

The reactivity of bicyclo[2.2.1]heptane derivatives has been explored in various chemical reactions. The reaction between bicyclo[2.2.1]hept-5-en-endo-2-ylmethylamine and oxiranes resulted in the formation of aminoalcohols, with the regiochemistry of the oxirane opening being a key aspect of the reaction . Additionally, the optical resolution of trans-bicyclo[2.2.1]heptane-2,3-diamine through complex formation with dibenzoyltartaric acid highlights the stereochemical considerations in reactions involving bicyclo[2.2.1]heptane derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of bicyclo[2.2.1]heptane derivatives can be inferred from the studies on their chlorination and reactions with oxiranes. The chlorination study provided data on the physical properties such as infrared absorption spectra, which are crucial for identifying functional groups and assessing purity . The reactions with oxiranes and the subsequent analysis of the products using spectroscopic methods give insights into the chemical properties, such as reactivity and stability, of the bicyclo[2.2.1]heptane framework .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

1-Bicyclo[2.2.1]hept-2-ylethanamine hydrochloride is involved in various synthesis and chemical transformation processes. For instance, it has been used in the development of specific sulfonamides containing two cage-like fragments. These sulfonamides are synthesized through reactions with succinic anhydride and subsequently transformed into carboximides and epoxy derivatives (Kas’yan et al., 2008).

In Pharmacological Studies

While specific details about 1-Bicyclo[2.2.1]hept-2-ylethanamine hydrochloride in pharmacology are limited, related compounds, such as Biperiden hydrochloride, have shown efficacy as cholinolytics, used in treating Parkinson's disease and various muscular spasms (Kuz’mina et al., 2018).

In Viral Inhibition Research

The compound has also been explored in the synthesis of 1,3-disubstituted ureas, which show promise as inhibitors of RNA virus replication (Pitushkin et al., 2020).

In Organic Chemistry

Its relevance extends to organic chemistry, where it plays a role in the synthesis of novel racemic carbocyclic nucleosides. These nucleosides are derived from norbornene and have shown moderate activity against viruses (Šála et al., 2010).

In Material Science

In material science, derivatives of bicyclo[2.2.1]heptane have been synthesized and found to be efficient plasticizers for poly(vinyl chloride) polymers, showcasing the compound's potential in polymer chemistry (Mamedov, 2001).

Propiedades

IUPAC Name |

1-(2-bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N.ClH/c1-6(10)9-5-7-2-3-8(9)4-7;/h6-9H,2-5,10H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAPIZFRZVHERET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC2CCC1C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377848 |

Source

|

| Record name | 1-bicyclo[2.2.1]hept-2-ylethanamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bicyclo[2.2.1]hept-2-ylethanamine hydrochloride | |

CAS RN |

24520-59-0 |

Source

|

| Record name | 1-bicyclo[2.2.1]hept-2-ylethanamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

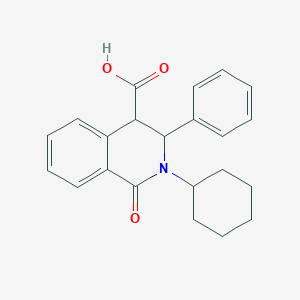

![2-[4-(Tert-Butyl)Phenoxy]Benzenecarbaldehyde](/img/structure/B1272400.png)

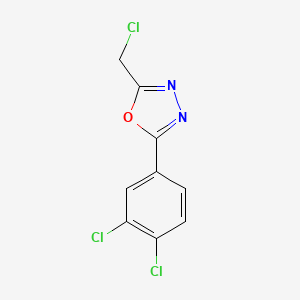

![1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone](/img/structure/B1272402.png)

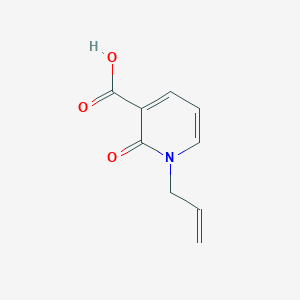

![4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid](/img/structure/B1272408.png)

![{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}methanol](/img/structure/B1272416.png)

![4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde](/img/structure/B1272423.png)